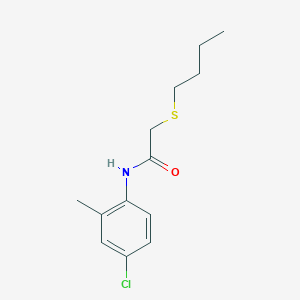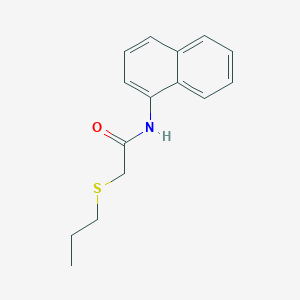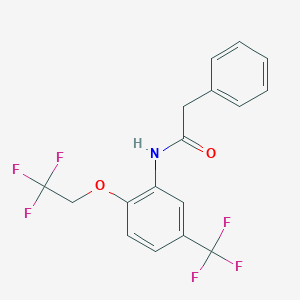![molecular formula C10H5ClF6N2O2 B284193 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, also known as CF3-UTP, is a potent and selective P2Y2 receptor agonist. It is a synthetic compound that has been extensively studied for its scientific research applications. In
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea binds to and activates P2Y2 receptors, leading to the activation of downstream signaling pathways. This activation leads to the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a variety of physiological processes, including cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound promotes cell proliferation, migration, and differentiation. It also promotes the release of inflammatory cytokines and chemokines. In vivo studies have shown that this compound promotes wound healing and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a potent and selective P2Y2 receptor agonist, which allows for the specific activation of P2Y2 receptors. It is also stable and easy to handle. However, this compound has some limitations. It is relatively expensive and may not be readily available to all researchers. It also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. One area of research is the development of novel P2Y2 receptor agonists that are more potent and selective than this compound. Another area of research is the investigation of the role of P2Y2 receptors in various physiological processes, such as wound healing and inflammation. Finally, the development of new drug delivery systems for this compound may improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a potent and selective P2Y2 receptor agonist that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has proven to be a valuable tool in the study of P2Y2 receptors and has the potential to lead to the development of new therapies for a variety of physiological processes.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride and urea. This reaction produces this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been widely used in scientific research as a P2Y2 receptor agonist. P2Y2 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and UTP. These receptors are involved in a variety of physiological processes, including inflammation, pain, and wound healing.
Eigenschaften
Molekularformel |
C10H5ClF6N2O2 |
|---|---|
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5ClF6N2O2/c11-5-2-1-4(9(12,13)14)3-6(5)18-8(21)19-7(20)10(15,16)17/h1-3H,(H2,18,19,20,21) |
InChI-Schlüssel |
JUYGHFKNDRYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
